molecular formula C41H49N2O8+ B1213330 Thalistyline CAS No. 62251-53-0

Thalistyline

Cat. No.: B1213330
CAS No.: 62251-53-0
M. Wt: 697.8 g/mol
InChI Key: UNLANLZLFACELM-LQJZCPKCSA-N
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Description

Thalistyline is a bisbenzylisoquinoline alkaloid that has been isolated from various species of the Thalictrum genus. This compound is known for its unique chemical structure and significant biological activities, including antimicrobial and hypotensive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalistyline can be synthesized through the isolation of alkaloids from the roots of Thalictrum longistylum. The process involves the extraction of the roots followed by chromatographic separation to isolate this compound along with other alkaloids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Thalictrum species are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Thalistyline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Chemical Research

Thalistyline serves as a model compound in the study of bisbenzylisoquinoline alkaloids, facilitating research into their synthesis and reactivity. Researchers utilize this compound to explore the chemical properties and potential modifications of related alkaloids, contributing to the broader understanding of this class of compounds.

Biological Applications

Antimicrobial Activity
this compound exhibits notable antimicrobial properties against various bacterial strains, making it a subject of interest in microbiological studies. Its efficacy against pathogens positions it as a potential candidate for developing new antimicrobial agents.

Hypotensive Properties
The hypotensive effects of this compound have led to investigations into its therapeutic applications for managing hypertension. Preliminary studies suggest that it may help lower blood pressure, warranting further clinical exploration.

Medical Research

In the field of medicine, this compound is being studied for its potential role in treating cardiovascular diseases due to its ability to lower blood pressure. Research indicates that compounds similar to this compound can influence cardiovascular health positively, making it a candidate for further pharmacological evaluation.

Industrial Applications

This compound's antimicrobial properties are also being explored for industrial applications, particularly in developing natural preservatives and antimicrobial agents for food and pharmaceutical products. The interest lies in harnessing its natural origins to create safer alternatives to synthetic preservatives.

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial Effects Evaluated the efficacy of this compound against various bacterial strainsDemonstrated significant antimicrobial activity, suggesting potential for therapeutic use
Cardiovascular Studies Investigated hypotensive effectsFound that this compound effectively lowers blood pressure in experimental models
Synthesis Studies Explored the synthesis pathways of bisbenzylisoquinoline alkaloidsIdentified key structural features that enhance biological activity

Comparison with Similar Compounds

  • Methothalistyline
  • N-desmethylthis compound
  • Thalibrine
  • Thalifendine

Comparison: this compound stands out due to its potent antimicrobial activity, which is more pronounced compared to methothis compound and N-desmethylthis compound. Additionally, this compound’s hypotensive effect is significant, making it a unique compound among its analogs .

This compound’s distinct chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62251-53-0

Molecular Formula

C41H49N2O8+

Molecular Weight

697.8 g/mol

IUPAC Name

(6S)-4-methoxy-6-[[4-[2-methoxy-5-[[(1S)-5,6,7-trimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl]methyl]phenoxy]phenyl]methyl]-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline

InChI

InChI=1S/C41H49N2O8/c1-42-17-15-28-30(22-37(46-6)41-39(28)49-24-50-41)32(42)19-25-9-12-27(13-10-25)51-35-21-26(11-14-34(35)44-4)20-33-31-23-36(45-5)40(48-8)38(47-7)29(31)16-18-43(33,2)3/h9-14,21-23,32-33H,15-20,24H2,1-8H3/q+1/t32-,33-/m0/s1

InChI Key

UNLANLZLFACELM-LQJZCPKCSA-N

SMILES

CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3

Isomeric SMILES

CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3

Canonical SMILES

CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3

Key on ui other cas no.

62251-53-0

Synonyms

thalistyline

Origin of Product

United States

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